(2R)-2-amino-5-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

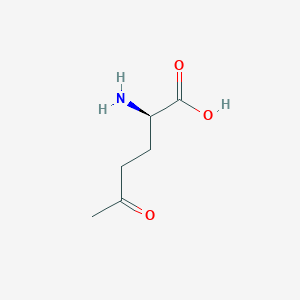

(2R)-2-amino-5-oxohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) at the second carbon and a keto group (C=O) at the fifth carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-5-oxohexanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as sorbic acid and L-proline. The key step in this synthesis is the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . This reaction is followed by a series of steps including oxidation and hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of activated carbon for selective adsorption and methanol for elution, followed by separation techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

(2R)-2-amino-5-oxohexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of (2R)-2-amino-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of important metabolites. The compound’s effects are mediated through its ability to donate or accept functional groups, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-amino-5-oxohexanoic acid include other amino acids with keto groups, such as (2R,3S)-isocitric acid and (2R)-2-aminohexadecanoic acid .

Uniqueness

What sets this compound apart is its specific configuration and the presence of both an amino and a keto group, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its role in different scientific fields highlight its versatility and importance.

Biological Activity

(2R)-2-amino-5-oxohexanoic acid, commonly referred to as 5-oxohexanoic acid, is a compound of significant interest in biochemical research due to its structural properties and potential biological activities. This article explores its synthesis, biological functions, and relevant case studies highlighting its applications.

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

IUPAC Name: 5-oxohexanoic acid

CAS Number: 3128-06-1

Synonyms: 4-acetylbutyric acid, 5-ketohexanoic acid, hexanoic acid

Synthesis

The synthesis of this compound typically involves several steps, including the conversion of starting materials such as sorbic acid. A notable method is the stereospecific intramolecular Diels-Alder reaction, which allows for the generation of chiral centers essential for biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It acts as a precursor for the synthesis of other amino acids and plays a role in nitrogen metabolism. Its structural similarity to other amino acids allows it to participate in protein synthesis and enzymatic reactions.

Enzyme Interactions

Research indicates that this compound can influence enzyme activities, particularly those involved in amino acid metabolism. For instance, it may act as an inhibitor or substrate for specific enzymes, affecting metabolic fluxes in cellular systems .

Case Studies

-

Neuroprotective Effects:

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent . -

Antimicrobial Activity:

Another study explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents . -

Metabolic Regulation:

Research into metabolic regulation revealed that this compound influences glucose metabolism in skeletal muscle cells. It was found to enhance insulin sensitivity and promote glucose uptake, suggesting a role in metabolic disorders such as type 2 diabetes .

Data Table: Biological Activities of this compound

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2R)-2-amino-5-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m1/s1 |

InChI Key |

KSIJECNNZVKMJG-RXMQYKEDSA-N |

Isomeric SMILES |

CC(=O)CC[C@H](C(=O)O)N |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.